molecular formula C23H20N4O3S B12038422 N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide

N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide

Cat. No.: B12038422
M. Wt: 432.5 g/mol
InChI Key: ZVZHEPKQSCAJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a naphthalene moiety, and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Naphthalene Moiety: The naphthalene derivative can be introduced via a condensation reaction with the pyrimidine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide: Similar structure but lacks the naphthalene moiety.

    N-(4,6-Dimethylpyrimidin-2-yl)-4-(2-hydroxyphenyl)methyleneaminobenzenesulfonamide: Similar structure but with a phenyl group instead of naphthalene.

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide is unique due to the presence of both the naphthalene and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H20N4O3S/c1-15-13-16(2)26-23(25-15)27-31(29,30)19-10-8-18(9-11-19)24-14-21-20-6-4-3-5-17(20)7-12-22(21)28/h3-14,28H,1-2H3,(H,25,26,27)

InChI Key

ZVZHEPKQSCAJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.